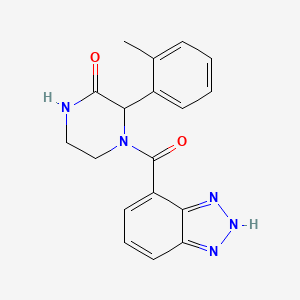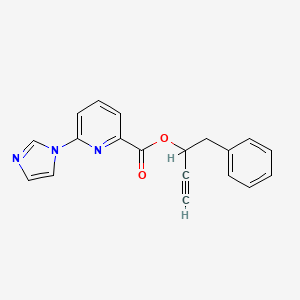![molecular formula C15H29N5O2S B7631311 N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide](/img/structure/B7631311.png)
N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide, also known as EPPI, is a chemical compound that has gained significant attention in the field of scientific research. EPPI is a sulfonamide derivative that has been found to have a wide range of potential applications in various fields, including medical research, drug development, and biochemical studies. In
Mechanism of Action
The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide can inhibit the growth of cancer cells and bacteria, and can also induce apoptosis, or programmed cell death. N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. In addition, N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield, which makes it cost-effective. N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide is also stable under a wide range of conditions, which makes it easy to handle and store. However, N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide also has some limitations. It is a relatively new compound, and its properties and potential applications are still being investigated. In addition, N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Future Directions
There are many potential directions for future research on N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide. One area of interest is the development of N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders. Another area of interest is the investigation of N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide's mechanism of action and its interactions with proteins and enzymes. In addition, further studies are needed to determine the toxicity and pharmacokinetics of N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide, and to evaluate its potential as a drug candidate. Finally, the development of new synthetic methods for the production of N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide could lead to improvements in yield and cost-effectiveness.
Synthesis Methods
The synthesis of N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-ethylpiperazine with propylene oxide to produce the intermediate compound, 2-(4-ethylpiperazin-1-yl)propanol. This intermediate is then reacted with 1H-imidazole-5-sulfonyl chloride in the presence of triethylamine to produce the final product, N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide. The yield of N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide can be improved by optimizing the reaction conditions, such as reaction time, temperature, and concentration of reagents.
Scientific Research Applications
N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide has been found to have a wide range of potential applications in various fields of scientific research. In medical research, N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders. N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide has also been studied for its antimicrobial properties, which make it a potential candidate for the development of new antibiotics. In addition, N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide has been used as a biochemical probe for the study of protein-ligand interactions and enzyme kinetics.
properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N5O2S/c1-5-19-6-8-20(9-7-19)13(4)10-17-23(21,22)14-11-16-15(18-14)12(2)3/h11-13,17H,5-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEGEZCKCBFCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)CNS(=O)(=O)C2=CN=C(N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
![1-(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-pyridin-4-ylethanone](/img/structure/B7631249.png)


![2,2,6,6-tetramethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631262.png)
![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)


![6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine](/img/structure/B7631299.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrazin-2-amine](/img/structure/B7631320.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7631330.png)
![N-[5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-yl]pyridine-4-carboxamide](/img/structure/B7631335.png)
![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine](/img/structure/B7631338.png)
![5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7631341.png)